molecular formula C10H4Cl2N2 B1330415 2,4-Dichlorobenzylidenemalononitrile CAS No. 2972-76-1

2,4-Dichlorobenzylidenemalononitrile

Cat. No. B1330415
CAS RN: 2972-76-1
M. Wt: 223.05 g/mol
InChI Key: RRVZSQGJZJMCAE-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzylidenemalononitrile is a chemical compound that is structurally related to benzylidenemalononitrile (BMN) derivatives. These compounds are of interest due to their various applications, including their use as riot-control agents. The structure of these compounds is characterized by the presence of a benzylidene group attached to a malononitrile moiety, which can be further substituted with various functional groups to alter their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of BMN derivatives, such as 2,4-Dichlorobenzylidenemalononitrile, typically involves the reaction of malononitrile with an aldehyde or ketone in the presence of a catalyst. For example, the synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles, which share a similar malononitrile group, was achieved using azido kojic acid and various 2-arylidinemalononitriles in ethanol with NH4Cl as a catalyst . Similarly, the synthesis of 2-amino-3-benzyl-3,5-dicyano-6-methoxy-4-phenyl-3,4-dihydropyridines from benzylmalononitriles and benzylidenemalononitrile has been described, demonstrating the versatility of the malononitrile group in heterocyclic compound synthesis .

Molecular Structure Analysis

The molecular structure of BMN derivatives is often confirmed using spectroscopic techniques such as FT-IR, 1H, 13C NMR spectroscopy, and in some cases, X-ray crystallography. For instance, the structural characterization of a compound based on Kojic acid was confirmed by X-ray crystallography, which revealed the formation of a dimer via weak intermolecular hydrogen bonds . The structure of 7,8-Dichloro-2,3-diphenylquinoxaline, a related dichloro compound, was determined using X-ray crystallography at low temperatures, highlighting the importance of structural analysis in understanding the properties of these compounds .

Chemical Reactions Analysis

The reactivity of BMN derivatives can be studied by examining their interactions with various chemical agents. For example, the structure-biological activity relationship of BMN analogues was investigated by examining their reactivity with dimethylaminoethyl mercaptans (DEAEMs), which simulate the protein-SH group. This type of study helps to understand the factors responsible for the sensory irritation caused by these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of BMN derivatives, such as 2,4-Dichlorobenzylidenemalononitrile, are crucial for their application and environmental fate. The hydrophobicity, vapor pressure, and molecular size are some of the properties that have been studied. For instance, the hydrophobicity was determined using high-performance liquid chromatography (HPLC), and the vapor pressures were measured by a static method using an isoteniscope. These properties are significant in assessing the irritancy and environmental behavior of the compounds . Additionally, the optical properties of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, were investigated using UV–vis absorption and fluorescence spectroscopy, which can provide insights into the electronic structure and potential applications of these materials .

Scientific Research Applications

Electro-Optic Properties

2,4-Dichlorobenzylidenemalononitrile is integral in the synthesis of novel Y-type polyurethanes with applications in nonlinear optical (NLO) devices. These polyurethanes exhibit high thermal stability and are soluble in common organic solvents, making them suitable for NLO device applications (Lee, Bang, Kang, & Park, 2004). Additionally, similar research involving 2,4-Dichlorobenzylidenemalononitrile has led to the development of novel Y-type polyesters with enhanced thermal stability, contributing to the advancement of NLO technologies (Kim, Lee, & Lee, 2008).

Molecular Structure Analysis

The compound has been a subject of interest in molecular structure analysis. The crystal structure of 2,4-Dichlorobenzylidenemalononitrile has been determined using X-ray crystallographic analysis, providing insights into its molecular configuration, which is essential for understanding its chemical reactivity and potential applications (Williams & Wright, 1973).

Chemical Detection and Determination

In terms of chemical analysis, 2,4-Dichlorobenzylidenemalononitrile has been used in developing methods for the selective detection and quantitative determination of CS and its chemical relatives. This has implications in environmental monitoring and forensic investigations (Binev, Binev, & Juchnovski, 2002).

Synthesis of Chemical Compounds

The use of 2,4-Dichlorobenzylidenemalononitrile extends to the synthesis of various chemical compounds. For instance, its involvement in reactions with methyl 2,4-dioxobutanoates leads to the creation of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, which are structural components for the synthesis of diverse carbo- and heterocycles (Sheverdov et al., 2012).

Chemical Agents in Law Enforcement

2,4-Dichlorobenzylidenemalononitrile has also been studied in the context of its use as a chemical agent by law enforcement in controlling civil disorders. This research focuses on understanding the spatial and temporal concentration of the chemical under different conditions, contributing to safer and more effective management tactics in law enforcement (Subošić, Jaćimovski, & Jovanov, 2022)

Safety And Hazards

The safety data sheet for 2,4-Dichlorobenzylidenemalononitrile indicates that it is harmful if swallowed and causes severe skin burns and eye damage . More detailed safety and hazard information can be found in the referenced safety data sheet .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVZSQGJZJMCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183869
Record name Malononitrile, (2,4-dichlorobenzylidene)-
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Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzylidenemalononitrile

CAS RN

2972-76-1
Record name 2,4-Dichlorobenzylidenemalononitrile
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Record name 2,4-Dichlorobenzylidenemalononitrile
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Record name 2,4-Dichlorobenzylidenemalononitrile
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Record name Malononitrile, (2,4-dichlorobenzylidene)-
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Record name 2,4-Dichlorobenzylidenemalononitrile
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Synthesis routes and methods I

Procedure details

Under an atmosphere of argon, 2,4-dichlorobenzaldehyde (30.00 g, 171 mmol) and malononitrile (13.59 g, 206 mmol) were suspended in 1-butanol (350 ml). After stirring for 15 min, 8 drops of piperidine were added at room temperature. After stirring for an additional 3 h, diethyl ether was added. The precipitate was filtered and washed with diethyl ether and hexane to give the title compound, MS: m/e=222.8 (M+), as a colorless solid (35.34 g, 92%).
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30 g
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13.59 g
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350 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 2,4-dichlorobenzaldehyde (1.75 g, 10 mmol) and malononitrile (660 mg, 10 mmol) in ethanol (10 ml) was added 200 μL of 10% aqueous KOH. The mixture was stirred at room temperature for 15 min, allowed to stand for 30 min, cooled with ice-bath and then filtered to give 2-(2,4-dichloro-benzylidene)-malononitrile (1a) as a white solid (1.8 g).
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1.75 g
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660 mg
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200 μL
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10 mL
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Synthesis routes and methods IV

Procedure details

This material was prepared from malononitrile and 2,4-dichlorobenzaldehyde according to the procedure of M. Boehringer et al., WO 03/068748.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichlorobenzylidenemalononitrile
Reactant of Route 2
Reactant of Route 2
2,4-Dichlorobenzylidenemalononitrile

Citations

For This Compound
9
Citations
AS Girgis, MN Aziz, ESM Shalaby… - Journal of Chemical …, 2018 - journals.sagepub.com
Two azaphenanthrenes were synthesised by a facile synthetic pathway and characterised by X-ray crystallography. Molecular packing of 4-(2,4-dichlorophenyl)-2-methoxy-5,6-…
Number of citations: 2 journals.sagepub.com
SM Gomha, FM Abdelrazek - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
A novel, facile, one‐pot, multicomponent reaction for the synthesis of a series of pyrano[2,3‐d][1,2,4]triazolo[4,3‐a]pyrimidine and pyrano[2′,3′:4,5]pyrimido[2,1‐b][1,3,5]thiadiazine …
Number of citations: 9 onlinelibrary.wiley.com
AS Girgis, MN Aziz, ESM Shalaby, DO Saleh… - Journal of Chemical …, 2016 - Springer
Benzocycloheptapyridines 6a and 6b were characterized by single crystal X-ray diffraction. Molecular packing exhibits that, molecules of compound 6a are linked in chains by one …
Number of citations: 7 link.springer.com
MN Elinson, AN Vereshchagin, NO Stepanov… - Tetrahedron, 2009 - Elsevier
A new type of chemical cascade reaction was found: the direct formation of cyclopropanes from carbonyl compounds and C–H acid. The action of free halogen or active halogen …
Number of citations: 28 www.sciencedirect.com
MS Al-Said, MM Ghorab, MS Al-Dosari… - European journal of …, 2011 - Elsevier
Inhibition of carbonic anhydrase isozymes has been found to have a role in the treatment of cancer. Several sulfonamide compounds bearing an aromatic or a heteroaromatic ring were …
Number of citations: 102 www.sciencedirect.com
AS Girgis, MN Aziz, ESM Shalaby, DO Saleh… - Zeitschrift für …, 2016 - degruyter.com
Two 5H-indeno[1,2-b]pyridines, 7a and 7b, were synthesized and characterized by X-ray crystallography. In the molecular packing, molecules of 7a are linked into chains by C–H···N …
Number of citations: 14 www.degruyter.com
MM Ghorab, MS Al‐Said… - Journal of Heterocyclic …, 2011 - Wiley Online Library
Sulfonamide‐bearing compounds posses many types of biological activities and have been recently reported to show substantial antitumor activity in vitro and/or in vivo. There are a …
Number of citations: 22 onlinelibrary.wiley.com
JU Peters, D Hunziker, H Fischer, M Kansy… - Bioorganic & medicinal …, 2004 - Elsevier
A recently identified DPP-IV inhibitor (1) was found to induce phospholipidosis and to inhibit CYP3A4. A small series of less lipophilic and less amphiphilic analogues was synthesized …
Number of citations: 48 www.sciencedirect.com
EA Soliman, SS Panda, MN Aziz, ESM Shalaby… - European Journal of …, 2017 - Elsevier
Facile synthetic pathway for nicotinonitriles 5a‒o, 7a‒i was demonstrated through reaction of ketones 4a‒k, 6a‒f with ylidenemalononitrile 3 in the presence of sodium alkoxide. …
Number of citations: 13 www.sciencedirect.com

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